CZC-54252

Description

Contextualization of CZC-54252 as a Kinase Inhibitor in Drug Discovery

This compound is recognized as a potent and selective inhibitor within the kinase enzyme family. Its primary and most extensively studied target is Leucine-rich repeat kinase 2 (LRRK2). guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comuni.luguidetopharmacology.orgguidetopharmacology.orgumh.esnbs-bio.comcgl.org.cnguidetopharmacology.orguni-freiburg.defishersci.benih.gov LRRK2 is a multifaceted enzyme with both kinase and GTPase activity, and mutations in the LRRK2 gene are the most common genetic cause of familial Parkinson's disease (PD). uni.lufishersci.cawikidata.orguni.luguidetopharmacology.orgumh.esnbs-bio.comcgl.org.cnguidetopharmacology.orgfishersci.benih.govguidetopharmacology.org The G2019S mutation, located within the kinase domain, is particularly well-studied and is known to increase LRRK2 kinase activity. fishersci.caguidetopharmacology.orgnih.gov

The identification of potent and selective LRRK2 inhibitors like this compound is crucial for investigating the role of LRRK2 in both physiological and pathological contexts and for evaluating its potential as a therapeutic target for PD and other LRRK2-associated conditions. umh.esnbs-bio.comfishersci.be While LRRK2 is a major focus, this compound has also demonstrated inhibitory activity against certain kinases from the malaria parasite, Plasmodium falciparum, including PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB, suggesting potential broader applications in infectious disease research. nih.govsigmaaldrich.com

Historical Trajectory and Initial Discovery of this compound Lead Compounds

The development of this compound emerged from efforts to identify more selective kinase inhibitors compared to earlier, less specific compounds. Initial studies utilized non-selective kinase inhibitors, such as sunitinib (B231), which showed activity against LRRK2 but also inhibited numerous other kinases, limiting their utility as precise research tools. umh.esnbs-bio.comfishersci.benih.gov

This compound, along with the related compound CZC-25146, was developed using a chemoproteomics-based approach. guidetopharmacology.orgfishersci.be This strategy aimed to design potent, selective, and metabolically stable inhibitors targeting LRRK2. fishersci.be The research detailing this discovery and the properties of these lead compounds was published in 2011. guidetopharmacology.orguni.lumims.comwikidata.orgfishersci.beguidetopharmacology.org These compounds were specifically optimized to achieve selectivity for LRRK2. nbs-bio.com this compound is considered one of the early "tool" inhibitors that offered improved specificity and potency against LRRK2. nih.gov

Detailed research findings have characterized the inhibitory profile of this compound. In enzymatic assays, this compound has shown potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant. guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comguidetopharmacology.org

| LRRK2 Variant | IC₅₀ (nM) | Reference |

| Wild-type | 1.28 | guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comguidetopharmacology.org |

| G2019S Mutant | 1.85 | guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comguidetopharmacology.org |

Furthermore, screening against a panel of 185 diverse kinases demonstrated that this compound exhibited good selectivity, inhibiting only a limited number of kinases beyond its primary target, LRRK2. guidetopharmacology.orgnbs-bio.comguidetopharmacology.orgnih.gov Specifically, it was reported to inhibit approximately 10 out of 184 or 185 kinases screened. guidetopharmacology.orgnbs-bio.comguidetopharmacology.orgnih.gov Its potency against native LRRK2 protein complexes in tissue extracts was found to be only slightly lower than against recombinant LRRK2. nbs-bio.com

In cellular models, this compound has shown the ability to attenuate neuronal injury induced by the Parkinson's disease-related G2019S LRRK2 mutant in primary human neurons. guidetopharmacology.orguni.lumims.comwikidata.org The half-maximal effective concentration (EC₅₀) for this neuroprotective activity was approximately 1 nM. guidetopharmacology.orguni.lumims.comwikidata.org

Beyond LRRK2, this compound's activity against P. falciparum kinases has been explored. It was identified as an inhibitor of five specific Plasmodium kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.govsigmaaldrich.com Research findings indicate that this compound can reduce the viability of P. falciparum 3D7 blood stage parasites with an EC₅₀ of 0.34 μM.

| Target Kinase | Organism | Activity | Reference |

| LRRK2 (Wild-type) | Human | Inhibition (IC₅₀ ~1.28 nM) | guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comguidetopharmacology.org |

| LRRK2 (G2019S Mutant) | Human | Inhibition (IC₅₀ ~1.85 nM) | guidetopharmacology.orguni.lufishersci.camims.comwikidata.orgmybiosource.comguidetopharmacology.org |

| LRRK2 (G2019S Mutant) | Human Neurons | Attenuation of neuronal injury (EC₅₀ ~1 nM) | guidetopharmacology.orguni.lumims.comwikidata.org |

| PfARK1 | Plasmodium falciparum | Inhibition | nih.govsigmaaldrich.com |

| PfARK3 | Plasmodium falciparum | Inhibition | nih.govsigmaaldrich.com |

| PfNEK3 | Plasmodium falciparum | Inhibition | nih.govsigmaaldrich.com |

| PfPK9 | Plasmodium falciparum | Inhibition | nih.govsigmaaldrich.com |

| PfPKB | Plasmodium falciparum | Inhibition | nih.govsigmaaldrich.com |

| P. falciparum 3D7 | Plasmodium falciparum | Reduced parasite viability (EC₅₀ 0.34 μM) |

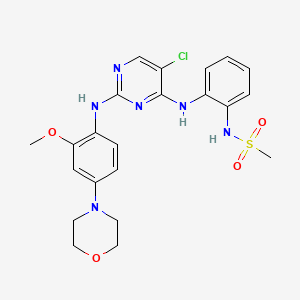

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWUCNXOBLWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110376 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191911-27-9 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular and Cellular Mechanisms Mediated by Czc 54252

Leucine-Rich Repeat Kinase 2 (LRRK2) as a Primary Molecular Target

CZC-54252 was developed as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase genetically linked to both familial and sporadic Parkinson's disease. stressmarq.com Mutations in LRRK2 can alter its kinase activity, contributing to neuronal dysfunction. stressmarq.com

In vitro studies have demonstrated that this compound is a highly potent inhibitor of wild-type human LRRK2. nih.gov Cell-free kinase activity assays, specifically using a time-resolved fluorescence resonance energy transfer (TR-FRET) method, determined its half-maximal inhibitory concentration (IC₅₀) to be 1.28 nM. nih.govcaymanchem.commedkoo.comselleckchem.commedchemexpress.com This high potency establishes this compound as a significant tool for studying LRRK2 function. sinobiological.comtribioscience.com

The G2019S mutation is one of the most common genetic factors associated with Parkinson's disease and is known to enhance LRRK2 kinase activity. nih.govresearchgate.net this compound exhibits potent inhibitory efficacy against this pathogenic mutant. caymanchem.com In biochemical assays, it inhibited the G2019S LRRK2 mutant with an IC₅₀ value of 1.85 nM, demonstrating nearly equal potency against both the wild-type and the mutant enzyme. nih.govcaymanchem.commedkoo.comselleckchem.com Furthermore, in cellular models using primary human neurons, this compound effectively attenuated the neuronal injury induced by LRRK2-G2019S activity, with an effective concentration (EC₅₀) of approximately 1 nM. nih.govcaymanchem.commedkoo.commedchemexpress.com It was shown to fully reverse the neuronal damage at a concentration of 1.6 nM. medchemexpress.com

| LRRK2 Variant | Assay Type | IC₅₀ / EC₅₀ (nM) |

|---|---|---|

| Wild-Type LRRK2 | In Vitro Kinase Assay | 1.28 |

| G2019S Mutant LRRK2 | In Vitro Kinase Assay | 1.85 |

| G2019S Mutant LRRK2 | Human Neuronal Injury Assay | ~1 |

To assess its specificity, this compound was evaluated against a broad panel of kinases. medchemexpress.comdovepress.com In a comprehensive screening against 185 different protein kinases, this compound demonstrated good selectivity, potently inhibiting only ten of the kinases tested. nih.govdovepress.com This high degree of selectivity is crucial for minimizing potential off-target effects and underscores its value as a specific chemical probe for LRRK2. nih.gov The use of chemoproteomics platforms, such as kinobeads, allows for the quantitative, mass spectrometry-based profiling of kinase inhibitors against endogenous kinases in cell lysates, providing a robust method for determining kinome-wide selectivity. nih.govresearchgate.net

This compound is a 2,4-dianilinopyrimidine derivative that functions as an ATP-competitive inhibitor. nih.govacs.org This class of inhibitors typically interacts with the hinge region of the kinase ATP-binding site. acs.org While a specific crystal structure of this compound bound to LRRK2 is not publicly available, docking studies with other kinases suggest a binding mode where the pyrimidine (B1678525) core forms hydrogen bonds with the kinase hinge region. acs.orgnih.gov This interaction occupies the ATP pocket, thereby preventing the phosphorylation of LRRK2 substrates and inhibiting its downstream signaling. nih.govsns.it

Polypharmacology and Novel Kinase Targets of this compound

Recent investigations have revealed that the inhibitory activity of this compound extends beyond human LRRK2, showing efficacy against kinases from the malaria parasite, Plasmodium falciparum. acs.org This discovery highlights its potential polypharmacology and opens avenues for exploring its use as an antiplasmodial agent. acs.orgnih.govacs.org

In a screening against a panel of 11 P. falciparum kinases, this compound was found to be an inhibitor of five specific kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. acs.orgnih.gov These kinases are considered potential targets for antimalarial drug development. acs.orgresearchgate.netresearchgate.net The compound was most potent against PfPKB, with an IC₅₀ of 70 nM. acs.org The inhibition of these essential parasitic kinases suggests a potential mechanism for the observed antiplasmodial activity of this compound, which demonstrated an EC₅₀ of 0.34 μM against the P. falciparum 3D7 blood stage. acs.org

| P. falciparum Kinase Target | IC₅₀ (nM) |

|---|---|

| PfARK1 | 1500 |

| PfARK3 | 1900 |

| PfNEK3 | 230 |

| PfPK9 | 170 |

| PfPKB | 70 |

Data derived from a KinaseSeeker assay. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Pf Kinase Inhibition

Initially developed as a potent inhibitor for human Leucine-rich repeat kinase 2 (LRRK2), this compound has been identified as a multi-target inhibitor of several essential protein kinases in Plasmodium falciparum (Pf), the parasite responsible for malaria. acs.orgnih.gov Subsequent research has explored its potential as a scaffold for novel antimalarial agents. nih.gov

Screening of this compound against a panel of 11 P. falciparum kinases revealed its inhibitory activity against five specific kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.gov This discovery prompted a structure-activity relationship (SAR) study involving 39 analogues to understand the chemical features required for inhibiting these parasitic kinases. nih.gov The study aimed to delineate common and divergent SAR trends to guide the optimization of potency and selectivity for each kinase, laying the groundwork for future development of novel antimalarials. acs.orgnih.gov

Of the five kinases targeted by this compound, it demonstrated the highest potency against PfPKB. nih.gov The compound was also confirmed to have a dose-dependent effect on the viability of the P. falciparum 3D7 blood stage. nih.gov The research into this compound and its analogues has led to the discovery of nanomolar inhibitors for each of the five kinases and identified eight analogues with submicromolar antiplasmodial activity. acs.orgnih.gov

| Target | Measurement | Value |

|---|---|---|

| PfPKB | IC₅₀ | 70 nM |

| PfARK1 | IC₅₀ | Dose-dependent inhibition observed |

| PfARK3 | IC₅₀ | Dose-dependent inhibition observed |

| PfNEK3 | IC₅₀ | Dose-dependent inhibition observed |

| PfPK9 | IC₅₀ | Dose-dependent inhibition observed |

| P. falciparum 3D7 Strain (Blood Stage) | EC₅₀ | 0.34 µM |

Targeting Epidermal Growth Factor Receptor (EGFR) C797S Mutations in Acquired Resistance

Currently, there is no scientific literature or published research data available that describes the activity of this compound in targeting the Epidermal Growth Factor Receptor (EGFR) or its C797S mutation, which is associated with acquired resistance to certain cancer therapies. The known molecular targets of this compound are human LRRK2 and a specific subset of Plasmodium falciparum kinases.

Preclinical Investigations and Therapeutic Implications of Czc 54252 in Disease Models

Research in Neurodegenerative Disorders, Specifically Parkinson's Disease Pathogenesis

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). nih.govresearchgate.net The G2019S mutation, in particular, leads to increased kinase activity, which is believed to contribute to neuronal toxicity and the pathogenesis of PD. acs.org This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy. CZC-54252 was developed as a potent and selective LRRK2 inhibitor to investigate this therapeutic hypothesis. acs.orgchemrxiv.org

Attenuation of LRRK2 Mutant-Induced Neuronal Injury in Human Primary Neurons

Studies have demonstrated that this compound is highly effective at counteracting the damage caused by pathogenic LRRK2 mutations in human neurons. chemrxiv.org In primary human cortical neurons engineered to express LRRK2 mutants like G2019S and R1441C, a significant reduction in the average neurite length is observed, a key indicator of neuronal injury. chemrxiv.org

Treatment with this compound potently attenuates this mutant LRRK2-mediated toxicity. chemrxiv.org Research shows that the compound can reverse the G2019S LRRK2-induced neuronal injury with high efficacy. chemrxiv.orgnih.gov Specifically, this compound was found to fully restore neurite length to the levels observed in control cells at nanomolar concentrations. chemrxiv.org

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ | ~1 nM | chemrxiv.org |

| Concentration for Full Reversal of Injury | ≥1.6 nM | chemrxiv.org |

Neuroprotective Effects in Diverse In Vitro Neuronal Systems

The neuroprotective capabilities of this compound have been evaluated across different in vitro models. Initial experiments using primary rodent cortical neurons confirmed that overexpression of LRRK2 mutants, including G2019S and R1441C, leads to significant cell injury, characterized by neurite retraction and the rounding of cell bodies. chemrxiv.org

Building on these findings, detailed investigations in primary human cortical neurons provided robust evidence of the compound's protective effects. chemrxiv.org this compound not only prevents the neurite shortening induced by mutant LRRK2 but does so with an EC₅₀ of approximately 1 nM, underscoring its potent neuroprotective capacity in a human neuronal context. chemrxiv.orgnih.govresearchgate.net This demonstrates the compound's ability to shield neurons from the direct toxic effects of hyperactive LRRK2 kinase, a central mechanism in LRRK2-associated Parkinson's disease. chemrxiv.org

Efficacy Evaluation in Transgenic Animal Models of LRRK2-Associated Parkinson's Disease (e.g., C. elegans, Drosophila, Rodent Models)

A variety of transgenic animal models, including the nematode C. elegans, the fruit fly Drosophila melanogaster, and rodents, have been developed to study LRRK2-associated Parkinson's disease. nih.gov These models, which express human LRRK2 variants, often recapitulate key features of the disease, such as the loss of dopaminergic neurons and associated behavioral deficits, making them valuable tools for preclinical testing of potential therapeutics. nih.gov

However, specific studies evaluating the in vivo efficacy of this compound in these transgenic animal models are not extensively reported in the available scientific literature. Pharmacokinetic studies revealed that this compound has poor brain penetration. chemrxiv.org This limitation has directed much of the research focus toward in vitro models to thoroughly characterize its potent and selective effects directly on neurons. chemrxiv.org

Modulation of LRRK2 Autophosphorylation and Downstream Substrate Phosphorylation (e.g., Rab GTPase Substrates)

This compound functions as a potent, direct inhibitor of the LRRK2 kinase. nih.govresearchgate.net Its mechanism of action involves binding to the kinase domain, thereby blocking its enzymatic activity. This inhibition prevents both the autophosphorylation of the LRRK2 protein and the phosphorylation of its downstream substrates. acs.orgchemrxiv.org The compound shows high potency against both the normal (wild-type) and the pathogenic G2019S mutant forms of human LRRK2. chemrxiv.orgnih.gov

| LRRK2 Form | IC₅₀ | Reference |

|---|---|---|

| Wild-Type LRRK2 | 1.28 nM | chemrxiv.orgnih.gov |

| G2019S Mutant LRRK2 | 1.85 nM | chemrxiv.orgnih.gov |

A crucial function of LRRK2 is the phosphorylation of a subset of Rab GTPase proteins, which are key regulators of intracellular vesicle trafficking. Pathogenic LRRK2 mutations enhance the phosphorylation of these Rab substrates, disrupting their normal function and contributing to neurodegeneration. By potently inhibiting LRRK2 kinase activity, this compound effectively modulates this pathological signaling cascade, preventing the hyper-phosphorylation of Rab GTPases and thus protecting against the downstream cellular dysfunction associated with Parkinson's disease. chemrxiv.org

Research in Parasitic Diseases: Antimalarial Strategies

In addition to its role in neurodegeneration research, this compound has been identified as a promising molecule in the development of novel antimalarial strategies. The emergence of drug resistance in the Plasmodium parasite necessitates the discovery of new therapeutic agents with novel mechanisms of action. Protein kinases in Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, are considered promising targets for new drugs.

Evaluation of Antiplasmodial Activity in P. falciparum Blood Stages

Recent research has uncovered the antiplasmodial properties of this compound. nih.gov The compound was found to inhibit the growth of the asexual blood stage of P. falciparum (3D7 strain), which is responsible for the clinical symptoms of malaria. nih.gov Follow-up studies confirmed a dose-dependent reduction in parasite viability with an EC₅₀ value of 0.34 μM. nih.gov

Further investigation revealed that the antimalarial activity of this compound is linked to its ability to inhibit multiple essential kinases in the parasite. nih.gov The compound was screened against a panel of P. falciparum kinases and was found to be an inhibitor of five specific kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.gov This multi-target profile makes it a valuable lead compound for the development of new antimalarials.

| Target | Activity Type | Value (μM) | Reference |

|---|---|---|---|

| P. falciparum (3D7 Strain) | EC₅₀ | 0.34 | nih.gov |

| PfARK1 | IC₅₀ | 0.170 | nih.gov |

| PfARK3 | IC₅₀ | 0.290 | nih.gov |

| PfNEK3 | IC₅₀ | 0.200 | nih.gov |

| PfPK9 | IC₅₀ | 0.140 | nih.gov |

| PfPKB | IC₅₀ | 0.070 | nih.gov |

Implications for Development of Novel Antimalarial Agents

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. researchgate.netacs.org In this context, the repurposing of existing chemical scaffolds with known safety profiles presents an attractive strategy. frontiersin.org this compound, a 2,4-dianilinopyrimidine originally developed as a potent and selective inhibitor of human Leucine-Rich Repeat Kinase 2 (LRRK2), has been identified as a promising starting point for the development of new antimalarials. researchgate.netacs.org

Initial screening of this compound against the blood stage of P. falciparum (3D7 strain) revealed its potential, reducing parasite viability to 21% of the negative control at a concentration of 1 µM. researchgate.netacs.org Further investigation confirmed a dose-dependent inhibition of parasite viability with a half-maximal effective concentration (EC50) of 0.34 µM. acs.org

To elucidate its mechanism of action, this compound was screened against a panel of 11 P. falciparum kinases. acs.org This revealed that the compound inhibits five specific parasite kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. acs.orgnih.gov The multi-targeted nature of this compound within the parasite is a significant finding, as targeting multiple cellular pathways simultaneously can be a strategy to overcome and prevent the development of drug resistance.

Interactive Data Table: In vitro Activity of this compound and its Analogue against P. falciparum

| Compound | Target(s) | P. falciparum Strain | EC50 (µM) |

| This compound | PfARK1, PfARK3, PfNEK3, PfPK9, PfPKB | 3D7 | 0.34 |

| Analogue 37 | Not specified | 3D7 | 0.16 |

Research in Oncology: Addressing Drug Resistance Mechanisms

Drug resistance remains a major hurdle in the treatment of non-small cell lung cancer (NSCLC). nih.gov Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard first-line therapy for patients with EGFR-mutated NSCLC. mdpi.com However, the majority of patients eventually develop resistance to osimertinib through various mechanisms, including secondary mutations in EGFR or the activation of bypass signaling pathways. mdpi.com This has spurred research into novel therapeutic strategies to overcome osimertinib resistance. nih.gov

The concept of drug repurposing, particularly with kinase inhibitors, offers a promising avenue for addressing this clinical challenge. aacrjournals.orgnih.gov While direct preclinical studies of this compound in osimertinib-resistant NSCLC models are not yet published, its primary target, LRRK2, has been implicated in cancer-related pathways, suggesting a potential role for LRRK2 inhibitors in oncology. scientudio.bizaacrjournals.org

Several studies have highlighted the involvement of LRRK2 in the regulation of pathways relevant to cancer progression, such as the JNK and NF-κB signaling pathways. nih.gov Furthermore, mutations in LRRK2 have been reported to increase the risk for certain types of cancer. aacrjournals.orgnih.gov Research has shown that knockdown of LRRK2 can inhibit the proliferation and drug resistance of lung cancer cells and induce apoptosis. nih.gov This suggests that inhibiting LRRK2 activity could be a viable strategy in oncology.

A study investigating the cytotoxic effects of various LRRK2 inhibitors in combination with chemotherapeutic agents across a large panel of cancer cell lines provides further rationale for exploring this approach. aacrjournals.org This study included the A549 non-small cell lung cancer cell line, indicating the relevance of LRRK2 inhibition in this cancer type. aacrjournals.org

Given that this compound is a potent LRRK2 inhibitor, its potential repurposing for osimertinib-resistant NSCLC could be hypothesized based on the emerging role of LRRK2 in cancer biology. The mechanism by which a LRRK2 inhibitor might overcome osimertinib resistance is speculative but could involve the modulation of downstream signaling pathways that are activated as bypass mechanisms in resistant tumors. Further preclinical investigations are warranted to directly assess the efficacy of this compound, alone or in combination with other agents, in osimertinib-resistant NSCLC cell lines and patient-derived xenograft models.

Advanced Research Methodologies and Experimental Paradigms Employing Czc 54252

Chemoproteomics and Quantitative Mass Spectrometry for Target Deconvolution

To ascertain the selectivity of CZC-54252, a chemoproteomics approach coupled with quantitative mass spectrometry was employed. This methodology is crucial for target deconvolution, which involves identifying the specific molecular targets of a compound and assessing its binding affinity across the proteome.

The selectivity profile of this compound was generated by assessing its activity against a broad panel of kinases. nih.gov This was achieved by creating concentration-response curves for the compound in various cell and tissue lysates, including HeLa, a Jurkat/Ramos mixture, and mouse brain. nih.gov A specialized affinity matrix, known as Kinobeads, served as a kinase capturing tool to isolate kinases from the lysates. nih.gov The proteins that bound to this matrix in the presence of varying concentrations of this compound were then digested and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

The results of these quantitative mass spectrometry assays demonstrated that this compound is a highly selective inhibitor of LRRK2. nih.gov The degree of binding inhibition for a multitude of other kinases was minimal, confirming that this compound does not engage significantly with off-target kinases, which is a critical attribute for a therapeutic lead compound. nih.gov

High-Throughput Kinase Activity Assays (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET)

The potency of this compound as a LRRK2 inhibitor was quantified using high-throughput kinase activity assays, specifically a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. nih.gov TR-FRET is a robust, homogeneous fluorescence-based technique ideal for high-throughput screening, measuring molecular interactions by detecting energy transfer between two fluorophores—a donor and an acceptor.

In the context of this compound, the TR-FRET assay was used to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency in inhibiting kinase activity. The assay was performed on both the normal, wild-type (WT) human LRRK2 and the G2019S mutant form of the enzyme, which is the most common mutation associated with Parkinson's disease. nih.govcaymanchem.com The experiments were conducted with an ATP concentration that approximates the Michaelis constant (Kₘ) of LRRK2 for ATP, ensuring physiologically relevant conditions. nih.gov

The results established that this compound is a potent inhibitor of both wild-type and G2019S LRRK2, with IC₅₀ values in the low nanomolar range, indicating very high potency. nih.govselleckchem.com Notably, the compound did not show a significant preference for either the wild-type or the mutant enzyme. nih.gov

| LRRK2 Variant | IC₅₀ (nM) | Assay Method |

|---|---|---|

| Human Wild-Type LRRK2 | 1.28 | TR-FRET |

| G2019S Mutant LRRK2 | 1.85 | TR-FRET |

Cellular Viability and Neuronal Morphology Assays

To evaluate the effects of this compound in a cellular context, researchers utilized cellular viability and neuronal morphology assays. These experiments are vital for confirming that a compound can exert its therapeutic effect without causing undue harm to the cells.

Cellular viability assays were conducted on primary human cortical neurons to assess potential cytotoxicity. The findings indicated that this compound did not cause overt toxicity within its effective concentration range. Cytotoxicity was only observed at significantly higher concentrations (≥1 µM), suggesting a favorable therapeutic window. nih.gov

Neuronal morphology assays were performed to determine if this compound could protect against the neuronal damage induced by mutant LRRK2. In these experiments, primary human neurons were engineered to overexpress the G2019S LRRK2 mutant, which is known to cause neuronal injury characterized by neurite retraction. nih.govcaymanchem.com The morphology of the neurons was visualized using Green Fluorescent Protein (GFP) for neurite tracing, and the average neurite length was quantified using a computerized algorithm. nih.gov

Treatment with this compound was found to potently attenuate this mutant LRRK2-mediated toxicity. The compound effectively reversed the neuronal injury, with a half-maximal effective concentration (EC₅₀) of approximately 1 nM. nih.govcaymanchem.com Complete reversal of the toxic phenotype to wild-type levels was achieved at a concentration of 1.6 nM. nih.gov

| Parameter | Concentration | Effect |

|---|---|---|

| EC₅₀ for Attenuation of G2019S LRRK2-induced Neuronal Injury | ~1 nM | Potent neuroprotection |

| Concentration for Full Reversal of Neuronal Injury | 1.6 nM | Complete rescue of phenotype |

| Cytotoxicity Threshold | ≥1 µM | No overt cytotoxicity observed below this concentration |

Application in Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models for Disease Modeling and Drug Screening

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling and drug discovery for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov This paradigm allows for the generation of patient-specific neurons in vitro, providing a highly relevant platform for studying disease mechanisms and screening potential therapeutics. scholasticahq.comnih.gov

The process involves reprogramming somatic cells (such as skin or blood cells) from patients into iPSCs, which can then be differentiated into specific neuronal subtypes, including the dopaminergic neurons that are affected in Parkinson's disease. nih.govresearchgate.net These iPSC-derived neuronal models can recapitulate key pathological features of the disease, making them invaluable for assessing the efficacy of compounds targeting LRRK2. nih.gov While this technology represents a critical platform for testing LRRK2 inhibitors, published studies specifically detailing the application of this compound in iPSC-derived neuronal models have not been identified. The research on this compound has primarily utilized primary human and rodent cortical neurons. nih.gov

Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Brain Penetration Assessment)

Pharmacokinetic (PK) profiling in preclinical animal models is a critical step in drug development, providing essential information about the absorption, distribution, metabolism, and excretion (ADME) of a compound. For neurodegenerative diseases, a key parameter within the PK profile is the assessment of brain penetration.

Preclinical studies investigating the pharmacokinetic properties of this compound have been conducted. These studies have shown the compound to be metabolically stable. nih.gov However, a significant challenge was identified in its ability to cross the blood-brain barrier. Pharmacokinetic assessments revealed that this compound has poor brain penetration, with a reported value of approximately 4%. nih.gov This limitation prompted researchers to utilize in vitro models, such as primary neuron cultures, to thoroughly investigate its neuroprotective effects against mutant LRRK2-induced toxicity. nih.gov

Challenges, Limitations, and Future Directions in Czc 54252 Research

Optimization of Central Nervous System Penetration for Neurological Applications

A significant limitation identified for CZC-54252, similar to other early LRRK2 inhibitors such as LRRK2-IN-1 and CZC-25146, is its restricted permeability across the blood-brain barrier (BBB). nih.govnih.govnih.govnih.govflybase.orgwikidata.orgciteab.combio-techne.com This poor CNS penetration significantly limits its utility for in vivo studies and potential therapeutic applications targeting the central nervous system, such as in Parkinson's Disease. nih.govnih.gov

The challenge of limited BBB permeability with first-generation inhibitors like this compound has driven the development of subsequent generations of LRRK2 inhibitors designed with enhanced brain penetrant properties. nih.govnih.govnih.govnih.govbio-techne.com Compounds like GNE-7915, GNE-9605, MLi-2, and PF-06447475 represent progress in this area. nih.govnih.govnih.govnih.govbio-techne.com Therefore, a key future direction for this compound research involves the optimization of its chemical structure to improve CNS penetration while maintaining or enhancing its desirable pharmacological properties. Designing small molecule inhibitors of LRRK2 that can effectively cross the BBB remains a critical consideration for advancing PD treatment strategies. nih.gov

Comprehensive Assessment of Kinase Selectivity and Potential Off-Target Effects In Vivo

Initial kinase profiling studies indicated that this compound exhibits a degree of selectivity. When screened against a panel of 185 diverse kinases, this compound inhibited 10 kinases. nih.govnih.govflybase.orgciteab.combio-techne.com Another screening against 184 human or mouse kinases showed inhibition of binding to 10 kinases. guidetopharmacology.org In comparison, the related compound CZC-25146 demonstrated a cleaner profile, inhibiting only 5 kinases in the same panel. nih.govnih.govflybase.orgciteab.combio-techne.comguidetopharmacology.org

While this profile suggests better selectivity than some earlier, less specific kinase inhibitors like staurosporine (B1682477) or sunitinib (B231) fishersci.notocris.com, the inhibition of 10 kinases still raises the potential for off-target effects. The possibility of unintended interactions with other kinases is a general concern associated with kinase inhibitors and can lead to unforeseen biological consequences. nih.gov

Due to its limited in vivo application resulting from poor BBB penetration, comprehensive assessment of this compound's off-target effects in living systems, particularly within the brain, has been restricted. Studies on other early LRRK2 inhibitors, such as LRRK2-IN-1, have indicated off-target effects related to inflammatory pathways. flybase.org Future research should focus on conducting thorough in vivo selectivity assessments for any brain-penetrant analogues or derivatives of this compound to fully understand their pharmacological profiles and potential side effects.

The kinase selectivity data for this compound can be summarized as follows:

| Kinase Panel Size | Number of Kinases Inhibited | Reference |

| 185 | 10 | nih.govnih.govflybase.orgciteab.combio-techne.com |

| 184 (human or mouse) | 10 | guidetopharmacology.org |

Development of Next-Generation this compound Analogues with Enhanced Pharmacological Properties

The limitations of this compound, particularly its poor BBB penetration and the potential for off-target effects, underscore the necessity for developing next-generation analogues with improved pharmacological properties. nih.govnih.govnih.govnih.govflybase.org The development of more advanced LRRK2 inhibitors with enhanced brain penetration and potency by other research groups serves as a precedent and guide for this effort. nih.govnih.govnih.govnih.govbio-techne.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research involving related 2,4-dianilinopyrimidines, including this compound, in the context of malaria research has already begun to explore how modifications at different positions of the chemical scaffold can influence potency and selectivity against P. falciparum kinases. guidetopharmacology.orgmims.comtocris.comfishersci.comguidetopharmacology.orgamericanelements.com Applying similar systematic SAR approaches to the this compound structure, specifically focusing on modifications that enhance BBB permeability, improve LRRK2 selectivity, and optimize pharmacokinetic profiles, is a critical future direction. The goal is to create analogues that retain the potent LRRK2 inhibitory activity while overcoming the limitations of the parent compound, making them more suitable for in vivo research and potential therapeutic development.

Exploration of Novel Disease Indications and Therapeutic Synergies

This compound was initially developed and characterized primarily as a LRRK2 inhibitor for research into Parkinson's Disease. fishersci.cauni.lu In this context, it has demonstrated neuroprotective activity in in vitro models of PD by mitigating neuronal injury induced by mutant LRRK2. citeab.comguidetopharmacology.orgfishersci.canih.gov

More recently, a novel disease indication for this compound has emerged from research into malaria. This compound has been identified as an inhibitor of several Plasmodium falciparum kinases, including PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. guidetopharmacology.orgmims.comtocris.comfishersci.comguidetopharmacology.orgamericanelements.comunige.ch This finding suggests that this compound, or its analogues, could serve as a starting point for the development of new antimalarial agents. This highlights the potential for exploring the activity of this compound and its derivatives in entirely different biological systems and disease contexts beyond its initial focus on PD.

While specific therapeutic synergies involving this compound have not been extensively reported, the concept is relevant for future research. In PD, targeting LRRK2 might be more effective when combined with therapies addressing other pathological mechanisms. tocris.com Similarly, in malaria, exploring synergistic effects between this compound analogues and existing antimalarial drugs could lead to more effective treatment strategies, potentially overcoming drug resistance. mims.com Future research should investigate potential therapeutic synergies in both neurological and infectious disease contexts.

Unveiling Additional Molecular and Cellular Functions Beyond Current Characterization

The current characterization of this compound primarily revolves around its inhibitory activity against LRRK2 kinase. citeab.comguidetopharmacology.orgfishersci.ca Inhibition of LRRK2 is known to impact various cellular functions regulated by this kinase, including aspects of vesicle trafficking, the autophagy-lysosomal pathway, microtubule dynamics, and immune responses. nih.govnih.govciteab.com These effects are considered part of the current understanding of this compound's molecular and cellular functions within the context of LRRK2 research.

The recent identification of this compound as an inhibitor of multiple P. falciparum kinases expands its known molecular targets and implies involvement in the biological processes controlled by these kinases in the malaria parasite, such as parasite viability and growth. guidetopharmacology.orgmims.comtocris.comguidetopharmacology.orgamericanelements.com

A key future direction is to unveil additional molecular and cellular functions of this compound that extend beyond its currently characterized kinase targets. This could involve comprehensive unbiased screening approaches to identify other protein or non-protein targets in various cell types and organisms. Given that LRRK2 itself is a large and complex protein with roles in multiple cellular pathways and its precise contribution to PD pathogenesis is still being elucidated nih.govciteab.com, further research into how this compound modulates these pathways could reveal novel insights. Exploring its effects in different biological systems, as exemplified by the malaria research, could uncover unexpected activities and therapeutic potential in unrelated disease areas.

Q & A

Q. How can contradictory data on CZC-54252’s cellular efficacy versus enzymatic potency be resolved?

Contradictions may arise from differences in cell permeability, efflux mechanisms, or off-target effects. Perform comparative studies using isogenic cell lines (e.g., LRRK2-WT vs. knockout) and measure intracellular compound concentrations via LC-MS. Integrate chemoproteomic profiling to identify off-target binding events that may confound cellular results .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Apply outlier detection methods (e.g., Grubbs’ test) and report variability metrics (e.g., SEM, R²). For multi-experiment datasets, employ hierarchical Bayesian modeling to account for between-experiment variability .

Q. How can chemoproteomics be leveraged to refine this compound’s selectivity profile?

Utilize activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., ATP acyl phosphates) to capture kinome-wide engagement. Combine with quantitative mass spectrometry to identify low-abundance off-targets. Cross-reference results with structural modeling to prioritize residues for mutagenesis studies, enhancing compound specificity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

Standardize synthetic routes using IUPAC-named intermediates and validate purity via HPLC (>98%) and NMR. For in vivo formulations, characterize pharmacokinetic parameters (e.g., Cmax, AUC) across multiple batches. Publish detailed synthetic protocols and analytical spectra in supplementary materials to ensure transparency .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s neuroprotective effects in Parkinson’s disease models?

Use patient-derived neurons with LRRK2-G2019S mutations. Measure toxicity markers (e.g., mitochondrial ROS, neurite shortening) pre- and post-treatment. Include isogenic controls and blinded analysis to reduce bias. For in vivo models, employ longitudinal behavioral assessments and post-mortem histopathology .

Q. What controls are essential for validating this compound’s mechanism of action in cellular assays?

Include:

Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) optimization?

Perform molecular docking against LRRK2’s ATP-binding pocket using cryo-EM structures (PDB: 7JRO). Prioritize substituents that improve hydrogen bonding with Glu1948 or hydrophobic interactions with Ile1949. Validate predictions with free-energy perturbation (FEP) calculations and synthesize analogs for empirical testing .

Data Presentation Guidelines

- Tables : Include IC50 values for LRRK2-WT (1.28 nM) and LRRK2-G2019S (1.85 nM) alongside selectivity data (e.g., <30% inhibition of PKA at 1 µM) .

- Figures : Plot dose-response curves with error bars and annotate statistical significance (e.g., *p<0.05). Use color-coding to differentiate kinase families in selectivity heatmaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.